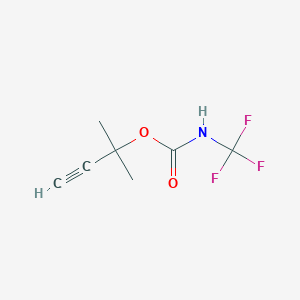
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. It is also known by its chemical formula, C8H9F3NO2, and has a molecular weight of 215.16 g/mol.
Wirkmechanismus
The mechanism of action of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the binding of the compound to the active site of acetylcholinesterase. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This increased level of acetylcholine can lead to enhanced neurotransmission and improved cognitive function.
Biochemische Und Physiologische Effekte
Studies have shown that 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate can improve cognitive function and memory in animal models. It has also been found to have potential applications in the treatment of Alzheimer's disease, as the inhibition of acetylcholinesterase is a common target for Alzheimer's drugs. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for smaller doses to be used, reducing the risk of toxicity. However, one limitation is the potential for off-target effects, as acetylcholinesterase is not the only enzyme that can be inhibited by this compound.
Zukünftige Richtungen
There are several future directions for research on 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate. One area of interest is its potential applications in the treatment of Alzheimer's disease, as mentioned earlier. Another area of research could be the development of more selective inhibitors of acetylcholinesterase, which could reduce the risk of off-target effects. Additionally, the mechanism of action of this compound could be further explored to better understand its effects on the nervous system.
Synthesemethoden
The synthesis of 2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate involves the reaction of 2-methylbut-3-yn-2-ol with trifluoroacetic anhydride and N,N-dimethylformamide (DMF) in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in many physiological processes.
Eigenschaften
CAS-Nummer |
130138-79-3 |
|---|---|
Produktname |
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate |
Molekularformel |
C7H8F3NO2 |
Molekulargewicht |
195.14 g/mol |
IUPAC-Name |
2-methylbut-3-yn-2-yl N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C7H8F3NO2/c1-4-6(2,3)13-5(12)11-7(8,9)10/h1H,2-3H3,(H,11,12) |
InChI-Schlüssel |
IOLPVKLBQJLDCP-UHFFFAOYSA-N |
SMILES |
CC(C)(C#C)OC(=O)NC(F)(F)F |
Kanonische SMILES |
CC(C)(C#C)OC(=O)NC(F)(F)F |
Synonyme |
Carbamic acid, (trifluoromethyl)-, 1,1-dimethyl-2-propynyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



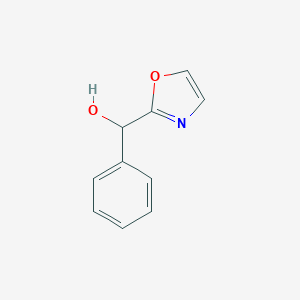
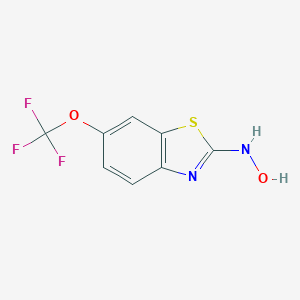
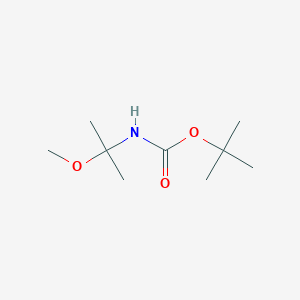
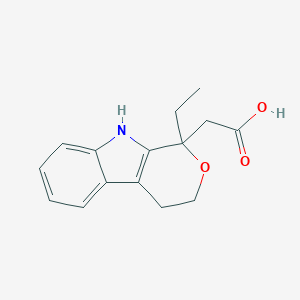
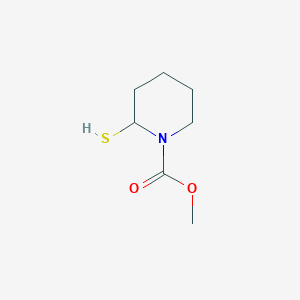
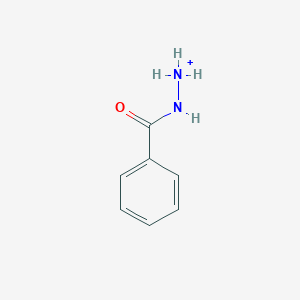
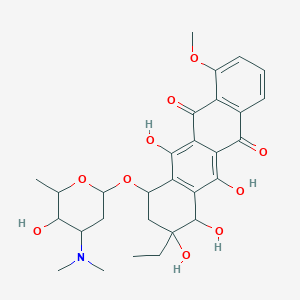
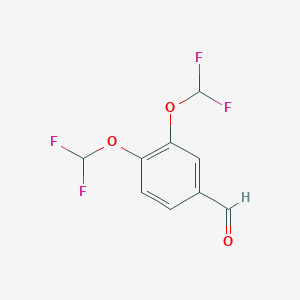
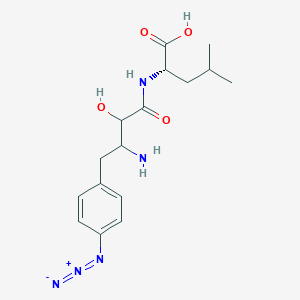
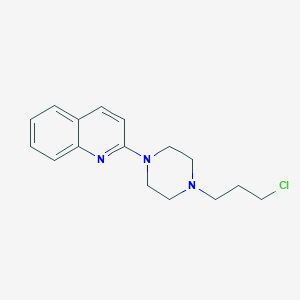
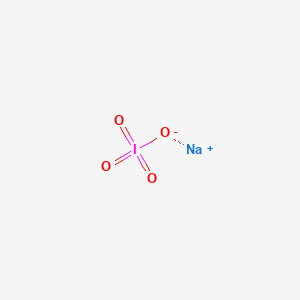
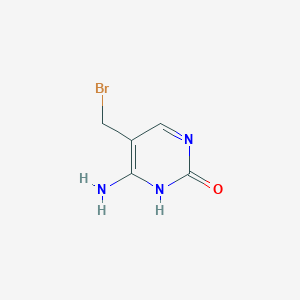
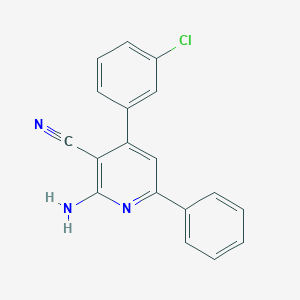
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)